1,3-Dioxane-4,6-dione, 5,5-diethyl-2,2-dimethyl-
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Overview
Description
1,3-Dioxane-4,6-dione, 5,5-diethyl-2,2-dimethyl- is an organic compound with a heterocyclic core consisting of four carbon atoms and two oxygen atoms. This compound is known for its unique structure and properties, making it a valuable substance in various scientific and industrial applications.
Preparation Methods
The synthesis of 1,3-Dioxane-4,6-dione, 5,5-diethyl-2,2-dimethyl- typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . This method yields a crystalline colorless solid that is sparingly soluble in water. Alternative synthetic routes include the use of isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid . Industrial production methods often involve controlled addition of acetic anhydride to a mixture of acetone, malonic acid, and an acid catalyst to achieve high yields .
Chemical Reactions Analysis
1,3-Dioxane-4,6-dione, 5,5-diethyl-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can yield various derivatives depending on the reagents and conditions used.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-Dioxane-4,6-dione, 5,5-diethyl-2,2-dimethyl- has a wide range of scientific research applications:
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: It plays a role in the synthesis of various medicinal compounds and drug intermediates.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,3-Dioxane-4,6-dione, 5,5-diethyl-2,2-dimethyl- exerts its effects involves the stabilization of the resulting anion through resonance. The compound can easily lose a hydrogen ion from the methylene group, creating a double bond and a negative charge in the corresponding oxygen. This resonance stabilization allows the compound to participate in various chemical reactions effectively .
Comparison with Similar Compounds
1,3-Dioxane-4,6-dione, 5,5-diethyl-2,2-dimethyl- is similar to other compounds such as dimedone and barbituric acid. it is unique in its high acidity and the ability to exist predominantly in the diketone form, unlike dimedone, which exists as the mono-enol tautomer . Other similar compounds include:
- Dimethyl malonate
- Isopropylidene malonate
- Cyclic isopropylidene malonate
- 2,2-Dimethyl-1,3-dioxane-4,6-dione
These compounds share structural similarities but differ in their chemical properties and reactivity.
Properties
CAS No. |
39623-07-9 |
---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
5,5-diethyl-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C10H16O4/c1-5-10(6-2)7(11)13-9(3,4)14-8(10)12/h5-6H2,1-4H3 |
InChI Key |
ADOATPRTMABUNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)OC(OC1=O)(C)C)CC |
Origin of Product |
United States |
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